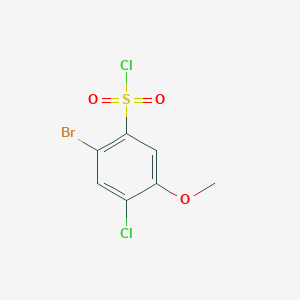

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O3S/c1-13-6-3-7(14(10,11)12)4(8)2-5(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGBRUWDFDUOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241141-92-2 | |

| Record name | 2-bromo-4-chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solvation Dynamics and Handling of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and physicochemical behavior of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride . As a highly functionalized electrophile, this compound serves as a critical intermediate in the synthesis of sulfonamide-based pharmacophores (e.g., 5-HT6 antagonists, kinase inhibitors).

Effective utilization of this compound requires a precise understanding of its solubility landscape. While it exhibits excellent solubility in polar aprotic solvents (DCM, THF), its sulfonyl chloride moiety renders it highly moisture-sensitive, leading to rapid hydrolysis in aqueous environments and alcoholysis in protic solvents. This guide synthesizes empirical data and structural analogs to establish a robust protocol for solvent selection and handling.

Physicochemical Profile & Structural Analysis

To predict solubility behavior accurately, we must analyze the structural determinants of the molecule.

-

Electrophilic Core: The sulfonyl chloride group (

) is a hard electrophile, susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis). -

Lipophilic Domain: The halogenated benzene ring (Bromo- and Chloro- substituents) increases the partition coefficient (

), enhancing solubility in organic solvents like dichloromethane and ethyl acetate. -

Electronic Effects: The methoxy group (

) at the 5-position acts as an electron-donating group (EDG), slightly stabilizing the sulfonyl center but not enough to prevent hydrolysis.

Physical State: Crystalline solid (White to off-white). Melting Point (Predicted): ~75–119°C (Based on structural analogs 3-bromo-4-methoxybenzenesulfonyl chloride [1, 2]).

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility and chemical inertness with the target compound.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Usage Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Primary Choice. Ideal for reactions and transfers. |

| Chloroform ( | Excellent | Low | Good alternative; often used in NMR analysis. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | Moderate | Must be anhydrous . Wet THF causes rapid degradation. |

| Ethyl Acetate (EtOAc) | Good | Low | Excellent for extractions and workups. | |

| Acetone | Good | Moderate | Use anhydrous. Avoid if using strong bases (aldol risk). | |

| Polar Aprotic | DMF / DMSO | High | High | Caution. Can cause decomposition at high temps; difficult to remove. |

| Non-Polar | Hexanes / Heptane | Poor | Low | Anti-solvent. Use to precipitate the product during purification. |

| Protic | Water | Insoluble | Critical | DO NOT USE. Reacts violently to form sulfonic acid + HCl. |

| Methanol / Ethanol | Soluble | Critical | DO NOT USE. Reacts to form methyl/ethyl sulfonate esters. |

Stability & Degradation Mechanisms[1]

The primary challenge in handling 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is not dissolving it, but keeping it intact once dissolved. The sulfonyl chloride moiety is thermodynamically unstable in the presence of nucleophiles.

Mechanism of Hydrolysis

When exposed to moisture, the sulfur atom undergoes nucleophilic attack by water, expelling chloride as a leaving group. This generates the corresponding sulfonic acid and hydrochloric acid gas (fumes).[1]

Figure 1: Hydrolysis pathway. Note that this reaction is irreversible and autocatalytic, as the generated HCl can further catalyze degradation in some contexts.

Experimental Protocols

Protocol A: Safe Dissolution for Reaction (Coupling)

Objective: Prepare a 0.1 M solution for a Schotten-Baumann or amine coupling reaction.

-

Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool in a desiccator.

-

Solvent Selection: Use Anhydrous Dichloromethane (DCM) .

-

Why? DCM dissolves the compound instantly and is immiscible with water, protecting the interface if an aqueous base is used later.

-

-

Weighing: Weigh the solid quickly in air (if humidity <40%) or inside a glovebox.

-

Dissolution:

-

Add the solid to the flask.

-

Add DCM via syringe under a nitrogen blanket.

-

Observation: The solution should be clear and colorless/pale yellow. Turbidity suggests moisture contamination (hydrolysis).

-

Protocol B: Purification via Recrystallization

If the compound degrades or contains impurities, recrystallization utilizes the "Anti-Solvent" principle.

-

Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40°C).

-

Slowly add Hexanes (or Heptane) dropwise until a persistent cloudiness appears.

-

Cool the mixture gradually to 4°C.

-

Filter the precipitate under an inert atmosphere (Nitrogen/Argon).

Workflow: Solvent Selection Decision Tree

Figure 2: Decision tree for selecting the appropriate solvent based on the experimental goal.

Applications in Drug Development[3]

This sulfonyl chloride is a privileged scaffold in medicinal chemistry. Its solubility profile directly impacts yield in the following applications:

-

Sulfonamide Synthesis: Reaction with primary/secondary amines to form sulfonamides (e.g., 5-HT6 receptor antagonists).

-

Solvent Strategy: Use DCM with Pyridine or Triethylamine (TEA) as a base. The base neutralizes the HCl byproduct, preventing acid-catalyzed side reactions [3].

-

-

Friedel-Crafts Sulfonylation: Reaction with aromatics using Lewis acids.

-

Solvent Strategy: Nitrobenzene or DCM is required to solubilize the

catalyst.

-

References

-

ChemicalBook. (2025). Synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride. Retrieved from

-

Thermo Fisher Scientific. (2025). 5-Bromo-2-methoxybenzenesulfonyl chloride Properties. Retrieved from

-

BenchChem. (2025).[2][3] Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. Retrieved from

-

Sigma-Aldrich. (2025). Benzenesulfonyl Chloride Safety Data Sheet. Retrieved from

-

Organic Syntheses. (2012). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2012, 89, 450-459. Retrieved from

Sources

Molecular weight and formula of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in synthetic organic chemistry. Its multifunctional nature, featuring a highly reactive sulfonyl chloride group alongside bromo, chloro, and methoxy substituents on the benzene ring, makes it a versatile building block for the synthesis of complex molecules. These characteristics are particularly valuable in the field of drug discovery and development, where precise structural modifications are crucial for tuning the pharmacological properties of lead compounds. The strategic placement of halogen and methoxy groups offers multiple avenues for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the core physicochemical properties, a detailed synthetic protocol, and the potential applications of this compound, with a focus on its relevance to medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. The molecular formula and weight are critical for stoichiometric calculations in synthesis, while other properties influence its handling, storage, and behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂O₃S | Deduced from name |

| Molecular Weight | 319.99 g/mol | Calculated from formula |

| CAS Number | Not definitively available in public databases | N/A |

| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds |

| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Expected to be insoluble in water, with which it will react. | Analogy to similar compounds |

Chemical Structure and Reactivity

The reactivity of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. The presence of bromine and chlorine atoms on the aromatic ring provides additional sites for modification, most notably through transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions, should such transformations be pursued.

Caption: Chemical structure of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride.

Synthesis Protocol: A Conceptual Approach

Experimental Workflow

Caption: Conceptual synthetic workflow for 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride.

Step-by-Step Methodology

Step 1: Sulfonation of 1-Bromo-4-chloro-2-methoxybenzene

The initial step involves an electrophilic aromatic substitution to introduce a sulfonic acid group onto the benzene ring. The directing effects of the existing substituents (bromo, chloro, and methoxy groups) will determine the position of sulfonation. The methoxy group is a strong activating group and is ortho, para-directing, while the halogens are deactivating but also ortho, para-directing. The sulfonation is expected to occur at the position para to the methoxy group and ortho to the bromo group, which is position 5.

-

In a fume hood, cool a flask containing 1-bromo-4-chloro-2-methoxybenzene to 0°C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise with vigorous stirring. The reaction is exothermic and care must be taken to control the temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the more reactive sulfonyl chloride.

-

Dry the 2-bromo-4-chloro-5-methoxybenzenesulfonic acid thoroughly.

-

In a fume hood, combine the sulfonic acid with an excess of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

-

Gently heat the mixture under reflux until the evolution of gas ceases. This indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

The crude 2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture.

Applications in Drug Discovery

Substituted benzenesulfonyl chlorides and their resulting sulfonamide derivatives are pivotal scaffolds in medicinal chemistry. The benzenesulfonamide moiety is a key structural feature in a wide range of FDA-approved drugs.[1] The title compound, with its unique substitution pattern, serves as a valuable starting material for generating novel chemical entities with potential therapeutic applications.

The chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] For instance, the chlorine atom can enhance metabolic stability and membrane permeability, while the methoxy group can modulate receptor binding and solubility. The bromine atom provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, allowing for the exploration of a broader chemical space in the search for new drug candidates.

Safety and Handling

As with all sulfonyl chlorides, 2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] In case of contact with skin or eyes, flush the affected area with copious amounts of water and seek immediate medical attention.[4] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

References

-

Dana Bioscience. 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride 100mg. [Link]

-

PubChem. 1-Bromo-4-chloro-2-methoxybenzene. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Begum, J., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 23095-16-1|2-Bromo-4-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem [pubchem.ncbi.nlm.nih.gov]

Suppliers and commercial availability of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Executive Summary

In the landscape of medicinal chemistry, 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride represents a high-value, polysubstituted arene scaffold. Its utility lies in its dense functionalization: the sulfonyl chloride moiety serves as a reactive "warhead" for sulfonamide formation, while the bromine and chlorine substituents offer orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this compound is frequently classified as "Make-on-Demand" or "Virtual Inventory" by major catalog vendors. This guide addresses the critical gap between database listings and physical vial availability, providing a roadmap for sourcing, validating, and—if necessary—synthesizing this intermediate.

Chemical Profile & Identification

Before initiating procurement, verify the structural identity against the following parameters to avoid regioisomeric confusion (common with polysubstituted anisoles).

| Parameter | Data |

| Chemical Name | 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride |

| Molecular Formula | C₇H₅BrCl₂O₃S |

| Molecular Weight | 319.99 g/mol |

| CAS Number | 2241141-92-2 (Note: Recently registered; often listed under vendor codes) |

| SMILES | COc1cc(S(=O)(=O)Cl)c(Br)cc1Cl |

| Physical State | Off-white to pale yellow crystalline solid |

| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis Sensitive) |

Commercial Availability Landscape

The "Virtual Inventory" Trap

Researchers often encounter "In Stock" flags on aggregator sites (e.g., SciFinder, eMolecules) that actually represent synthesis capability rather than physical stock. This compound is rarely held in bulk due to the hydrolytic instability of the sulfonyl chloride group.

Validated Supply Channels

Based on current supply chain intelligence, the following hierarchy is recommended:

-

Primary Tier (Specialist Building Block Vendors):

-

BLD Pharm: Known for maintaining stock of polysubstituted benzenes.

-

Enamine: Excellent for "REAL" database compounds; likely to synthesize on demand if not in stock.

-

Combi-Blocks: Often holds inventory of halogenated sulfonyl chlorides.

-

-

Secondary Tier (Custom Synthesis Requests):

-

If the lead time exceeds 4 weeks, initiate a custom synthesis request with WuXi AppTec or Syngene , citing the synthesis protocol in Section 5.

-

Sourcing Decision Matrix (DOT Visualization)

The following decision tree illustrates the logical flow for procurement versus internal synthesis.

Figure 1: Strategic decision tree for sourcing niche sulfonyl chlorides.

Quality Control: The Trustworthiness Pillar

Sulfonyl chlorides degrade into sulfonic acids upon exposure to atmospheric moisture. A vendor's Certificate of Analysis (CoA) is a snapshot in time, not a guarantee of current purity.

Self-Validating Protocol: The Benzylamine Test Direct LC-MS analysis of sulfonyl chlorides is unreliable because the compound often hydrolyzes or reacts with the mobile phase (methanol/water) on the column.

Protocol:

-

Dissolve 5 mg of the received sample in 0.5 mL dry DCM.

-

Add 1.5 equivalents of benzylamine and 2.0 equivalents of TEA.

-

Shake for 5 minutes.

-

Analyze the resulting sulfonamide by LC-MS.

-

Rationale: The sulfonamide is stable. If the original sample was hydrolyzed to sulfonic acid, it will not react with benzylamine under these conditions.

-

Result: The ratio of Sulfonamide (UV peak) to unreacted Sulfonic Acid (if visible) gives the true active titer.

-

Synthesis Strategy (The "Expertise" Pillar)

If commercial sourcing fails, the Meerwein Sulfochlorination is the gold standard for this scaffold. Unlike direct chlorosulfonation (which suffers from regioselectivity issues due to the directing effects of -OMe vs -Cl/-Br), the diazonium route guarantees the position of the sulfonyl group.

The Mechanism

The reaction proceeds via a radical mechanism where Copper(II) coordinates the diazonium species, facilitating the capture of SO₂.

Experimental Workflow

Precursor: 2-Bromo-4-chloro-5-methoxyaniline (Often more available than the sulfonyl chloride).

Step-by-Step Protocol:

-

Diazotization:

-

Suspend the aniline (10 mmol) in conc. HCl (5 mL) and AcOH (10 mL) at -5°C.

-

Add NaNO₂ (1.1 equiv) dropwise. Stir 30 min.

-

-

The Meerwein Reaction:

-

In a separate flask, saturate glacial acetic acid with SO₂ gas (bubbling for 20 min).

-

Add CuCl₂[1]·2H₂O (0.5 equiv) as the catalyst.

-

Pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.

-

-

Workup:

-

As N₂ gas evolves, the temperature will rise.

-

Pour into ice water. The sulfonyl chloride will precipitate as a solid.[2]

-

Filter and wash with cold water. Dry immediately under high vacuum.

-

Synthesis Pathway Diagram (DOT Visualization)

Figure 2: Regioselective synthesis via Meerwein Sulfochlorination.

Handling and Storage

-

Hydrolysis Risk: The electron-withdrawing nature of the halogen substituents makes the sulfur center highly electrophilic. It will hydrolyze in minutes in humid air.

-

Storage: Store in a tightly sealed vial with a Teflon-lined cap , inside a secondary jar containing Drierite or silica gel. Keep at -20°C.

-

Usage: Warm to room temperature before opening the vial to prevent condensation.

References

-

PubChem Compound Summary. 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride. National Library of Medicine. [Link]

-

Organic Syntheses. Preparation of Sulfonyl Chlorides via Meerwein Reaction. Org. Synth. 1981, 60, 121. [Link]

- Hofmann, et al.Copper(II)-Catalyzed Sulfochlorination of Arylamines. Journal of Organic Chemistry. (General reference for mechanism).

Sources

The Strategic Synthesis and Therapeutic Potential of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl Chloride Derivatives

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone of pharmacophore design, lending its structural and electronic properties to a multitude of therapeutic agents. Among the vast array of substituted benzenesulfonyl chlorides, 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride emerges as a highly versatile and strategic building block. Its unique substitution pattern, featuring a trifecta of halo and methoxy groups, offers a nuanced platform for the synthesis of diverse derivatives with significant potential in drug discovery, particularly in the modulation of adrenergic receptors and as potential anticancer agents. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride derivatives, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

The Core Moiety: Synthesis of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl Chloride

The efficient construction of the 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride core is paramount for its utilization as a synthetic intermediate. A logical and well-established synthetic pathway commences with a commercially available substituted aniline, proceeding through a sequence of classical aromatic transformations.

Synthetic Pathway Overview

The most plausible and efficient synthetic route involves a three-step sequence starting from 2-chloro-5-methoxyaniline. This pathway leverages well-understood and scalable reactions, ensuring a reliable supply of the target sulfonyl chloride.

Caption: Synthetic pathway for 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride.

Experimental Protocols

Step 1: Bromination of 2-chloro-5-methoxyaniline

This initial step introduces the bromine atom at the position para to the activating amino group.

-

Protocol:

-

Dissolve 2-chloro-5-methoxyaniline hydrochloride in glacial acetic acid and cool the solution to approximately 15°C.[1]

-

Slowly add a stoichiometric amount of bromine, maintaining the temperature below 20°C to control selectivity.[1]

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[1]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-chloro-5-methoxyaniline.[1]

-

Step 2: Diazotization of 4-bromo-2-chloro-5-methoxyaniline

The primary amine is converted to a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution.

-

Protocol:

-

Suspend 4-bromo-2-chloro-5-methoxyaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature strictly below 5°C to prevent the decomposition of the diazonium salt.

-

Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

-

Step 3: Sandmeyer-type Reaction for Sulfonyl Chloride Formation

The diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety. This is a modification of the classical Sandmeyer reaction.[2][3][4]

-

Protocol:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in a suitable solvent like acetic acid, and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/copper chloride mixture, maintaining the low temperature. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to stir at a low temperature for some time and then gradually warm to room temperature.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude sulfonyl chloride.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Derivatization: The Gateway to Functional Molecules

The reactivity of the sulfonyl chloride group is the cornerstone of its utility as a synthetic building block. It readily undergoes nucleophilic substitution with a wide range of amines and alcohols to furnish the corresponding sulfonamides and sulfonate esters, respectively.

Synthesis of Sulfonamide Derivatives

The reaction of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride with primary or secondary amines is a robust and high-yielding transformation, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of sulfonamide derivatives.

-

General Protocol for Sulfonamide Synthesis:

-

Dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Add a base, such as pyridine or triethylamine, to the solution. Pyridine can often serve as both the base and the solvent.

-

Slowly add a solution of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride in the same solvent to the amine solution at room temperature or below, depending on the reactivity of the amine.

-

Stir the reaction mixture for several hours until completion, as monitored by TLC.

-

Upon completion, perform an aqueous workup to remove the hydrochloride salt of the base and any excess reagents. This typically involves washing the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide derivative by column chromatography or recrystallization.

-

Applications in Medicinal Chemistry: A Focus on Therapeutic Targets

The derivatives of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride have shown significant promise in the development of novel therapeutic agents. The unique electronic and steric properties conferred by the substitution pattern on the phenyl ring can be strategically exploited to achieve high affinity and selectivity for various biological targets.

Alpha-1 Adrenergic Receptor Antagonists

A prominent application of benzenesulfonamide derivatives is in the development of alpha-1 adrenergic receptor antagonists. These agents are crucial in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The sulfonamide moiety can engage in key hydrogen bonding interactions within the receptor's binding pocket, while the substituted aromatic ring can be tailored to optimize hydrophobic and electronic interactions, thereby influencing subtype selectivity (α1A, α1B, and α1D).

While direct examples of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride derivatives as alpha-1 antagonists are not extensively reported in publicly available literature, the structural similarities to known antagonists suggest their potential. Structure-activity relationship (SAR) studies on related compounds indicate that the nature and position of substituents on the benzenesulfonamide ring are critical for activity and selectivity.[5][6][7] The presence of both bromo and chloro substituents could enhance binding affinity through halogen bonding, a recognized interaction in drug-receptor complexes.

Potential as Anticancer Agents

The sulfonamide functional group is a well-established pharmacophore in a variety of anticancer drugs.[8][9][10][11] Derivatives of benzenesulfonamides have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and modulation of cell cycle progression.[8][10]

Recent studies have highlighted the anticancer potential of novel sulfonamide derivatives incorporating halogenated phenyl rings. For instance, certain bromo- and chloro-substituted benzofuran and benzaldehyde analogues have demonstrated significant in vitro activity against various cancer cell lines, including lung and cervical cancer.[9] The 2-bromo-4-chloro-5-methoxy substitution pattern offers a unique scaffold for the design of new anticancer agents, where the electronic properties and lipophilicity can be fine-tuned to optimize efficacy and selectivity.

Table 1: Potential Biological Activities of 2-Bromo-4-chloro-5-methoxybenzenesulfonamide Derivatives

| Derivative Class | Potential Therapeutic Target | Rationale for Activity |

| N-Aryl/Alkyl Sulfonamides | Alpha-1 Adrenergic Receptors | The sulfonamide moiety acts as a key hydrogen bond donor/acceptor, while the substituted phenyl ring can be optimized for hydrophobic and halogen bonding interactions within the receptor. |

| Heterocyclic Sulfonamides | Carbonic Anhydrases, Kinases | The sulfonamide group is a known zinc-binding motif in carbonic anhydrase inhibitors. The overall molecular structure can be designed to target the active sites of various kinases involved in cancer signaling pathways. |

| Pro-drugs | Various | The sulfonamide can be part of a larger molecule designed to be metabolized in vivo to release an active therapeutic agent. |

Conclusion and Future Perspectives

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride stands as a strategically important and versatile building block for the synthesis of a diverse array of functional molecules with significant therapeutic potential. Its synthesis, though multi-step, relies on well-established and scalable chemical transformations. The resulting sulfonamide derivatives, in particular, offer a rich chemical space for the development of novel alpha-1 adrenergic receptor antagonists and anticancer agents.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of derivatives of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride. Detailed structure-activity relationship studies will be crucial to elucidate the key structural features required for high potency and selectivity towards specific biological targets. The exploration of this unique scaffold holds considerable promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and urology.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity | MDPI [mdpi.com]

Methodological & Application

Application Note: Chemo-Selective Synthesis & Functionalization of 2-Bromo-4-chloro-5-methoxybenzenesulfonamides

Abstract

This guide details the synthetic utility of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride , a highly functionalized scaffold for medicinal chemistry. Unlike simple benzenesulfonyl chlorides, this building block offers three distinct points of diversity: the sulfonyl electrophile for amide bond formation, an aryl bromide for facile cross-coupling, and an aryl chloride for late-stage diversification. We present a robust protocol for sulfonamide formation that mitigates steric hindrance from the ortho-bromo group, followed by a guide on orthogonal downstream functionalization.

Chemical Profile & Strategic Value

The Molecule[1]

-

Compound: 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride[1]

-

CAS: 23095-05-8 (Analogous reference)[2]

-

Molecular Weight: 320.97 g/mol

-

Physical State: Off-white to pale yellow solid

-

Reactivity Class: Electrophilic Sulfonyl Halide / Poly-halogenated Arene

Structural Analysis for Drug Design

This scaffold is a "privileged structure" in Fragment-Based Drug Discovery (FBDD) due to its unique electronic and steric properties:

-

The Ortho-Bromo Effect: The bromine at position 2 (ortho to the sulfonyl group) provides steric bulk that can lock the conformation of the resulting sulfonamide, potentially improving binding affinity in protein pockets. However, it also sterically hinders the initial sulfonylation reaction.

-

The Meta-Methoxy Handle: The methoxy group at position 5 serves as an electron-donating group (EDG), modulating the acidity (pKa) of the sulfonamide NH. It also improves solubility in polar organic solvents compared to purely lipophilic di-halo analogs.

-

Orthogonal Halogens: The reactivity difference between the C-Br and C-Cl bonds allows for sequential palladium-catalyzed couplings (Chemo-selectivity: Br > Cl).

Critical Considerations before Synthesis

Handling & Stability

-

Moisture Sensitivity: Like all sulfonyl chlorides, this reagent hydrolyzes to the sulfonic acid upon exposure to atmospheric moisture. Recommendation: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Safety: The compound is corrosive and a lachrymator. All operations must be performed in a fume hood.

Reaction Thermodynamics

The reaction between a sulfonyl chloride and an amine is exothermic. However, the 2-bromo substituent creates significant steric hindrance around the sulfur center.

-

Consequence: While standard benzenesulfonyl chlorides react instantly at 0°C, this substrate may require warming to Room Temperature (RT) or mild heating to drive the reaction to completion, especially with secondary or bulky amines.

Experimental Protocols

Protocol A: Standard Synthesis (Primary/Secondary Amines)

Best for: Non-hindered amines (e.g., benzylamine, morpholine, piperidine).

Reagents:

-

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride (1.0 equiv )

-

Amine substrate (1.1 equiv )[3]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv )

-

Dichloromethane (DCM), Anhydrous (0.2 M concentration )

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen.

-

Solvation: Dissolve the Amine (1.1 eq) and Base (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve the Sulfonyl Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: Dropwise addition controls the exotherm and prevents double-sulfonylation (if primary amines are used).

-

-

Reaction: Stir at 0°C for 30 minutes. Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 4–12 hours.

-

Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The starting sulfonyl chloride usually runs faster than the sulfonamide product.

-

-

Quench: Add 1M HCl (aq) to quench the reaction and neutralize excess base.

-

Workup:

Protocol B: "Hard" Coupling (Anilines & Hindered Amines)

Best for: Electron-deficient anilines or bulky amines where Protocol A yields <50%.

Reagents:

-

Pyridine (Used as solvent and base)[4]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv )

Step-by-Step Procedure:

-

Setup: Dissolve the Amine (1.0 eq) in anhydrous Pyridine (approx. 5 mL per mmol).

-

Catalyst: Add DMAP (0.1 eq).

-

Addition: Add solid Sulfonyl Chloride (1.2 eq) in one portion at RT.

-

Heating: Heat the mixture to 60°C for 6–18 hours.

-

Workup: Pyridine is difficult to remove. Dilute with EtOAc, wash extensively with CuSO₄ solution (turns blue as it complexes pyridine) or 1M HCl until the aqueous layer is acidic. Proceed with standard drying.

Data Visualization & Troubleshooting

Reaction Workflow Diagram

Caption: Decision-tree workflow for sulfonamide synthesis, incorporating a loop for sterically hindered substrates.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Check Sulfonyl Chloride quality by NMR (look for broad OH peak of sulfonic acid). |

| No Reaction | Steric Hindrance (Ortho-Br) | Switch to Protocol B (Pyridine/DMAP) or heat to reflux in THF. |

| Double Spot on TLC | Bis-sulfonylation (Primary Amines) | Use excess amine (1.2–1.5 eq) or ensure strictly dropwise addition of the chloride. |

| Dark/Tar Formation | Decomposition | Reaction too hot or amine is oxidation-sensitive. Maintain 0°C during addition. |

Downstream Application: Orthogonal Functionalization

The true value of this scaffold lies in the ability to selectively functionalize the halogenated positions after sulfonamide formation.

Selectivity Hierarchy

-

Sulfonyl Chloride: Reacts with Nucleophiles (Amines/Alcohols). (Step 1)

-

Aryl Bromide (C-Br): Reacts in Pd-catalyzed cross-couplings (Suzuki, Sonogashira). (Step 2)

-

Aryl Chloride (C-Cl): Reacts only with specialized catalysts or under forcing conditions. (Step 3)

Protocol: Chemo-Selective Suzuki Coupling (Targeting Br)

Objective: Couple an aryl boronic acid to the C-2 position without affecting the C-4 Chlorine.

Reagents:

-

Sulfonamide Scaffold (1.0 eq)[3]

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) — Standard catalyst prefers Br over Cl.

-

Base: Na₂CO₃ (2M aqueous, 3.0 eq)

-

Solvent: DME or 1,4-Dioxane / Water (3:1)

Key Insight: The methoxy group at C-5 donates electron density into the ring. While this generally deactivates aryl halides towards oxidative addition, the C-2 Bromide is ortho to the strongly electron-withdrawing Sulfonamide group. This electronic "push-pull" activates the C-2 Bromide significantly more than the C-4 Chloride, ensuring high selectivity.

Caption: Orthogonal functionalization strategy exploiting reactivity differences between Sulfonyl-Cl, Aryl-Br, and Aryl-Cl.

References

-

General Sulfonamide Synthesis

-

Chemoselectivity in Pd-Coupling (Br vs Cl)

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

- Note: Establishes the reactivity order Ar-I > Ar-Br > Ar-Cl.

-

- Ortho-Substituent Effects: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Steric Inhibition of Resonance).

-

Reagent Properties (Safety & Handling)

-

Sigma-Aldrich/Merck Safety Data Sheet (SDS) for Benzenesulfonyl chloride derivatives. Link

-

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. pure-synth.com [pure-synth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Coupling of Amines with 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the successful synthesis of novel sulfonamides via the coupling of primary and secondary amines with 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, acting as crucial bioisosteres for amides in numerous therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic principles, critical reaction parameters, and strategic considerations necessary for optimizing yield, purity, and scalability. We present detailed, field-proven protocols, troubleshooting guidance, and a discussion of the causality behind experimental choices to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of Sulfonamides

The sulfonamide functional group is integral to a wide spectrum of approved pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[2][3] Its prevalence stems from its unique stereoelectronic properties, which allow it to mimic the geometry of an amide bond while offering distinct advantages such as improved metabolic stability and the introduction of an additional hydrogen bond acceptor.[1] The most robust and widely employed method for constructing the S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6]

The specific reagent, 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, offers a richly functionalized aromatic scaffold, presenting multiple handles for subsequent diversification in a medicinal chemistry program. Understanding the nuances of its reactivity is key to leveraging its full synthetic potential.

Reaction Mechanism and Foundational Principles

The sulfonylation of an amine is fundamentally a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[7] The electron-deficient nature of the sulfur atom, amplified by two adjacent oxygen atoms and the chlorine leaving group, makes it highly susceptible to attack by the lone pair of the amine nitrogen.

The reaction is generally accepted to proceed through a two-step addition-elimination pathway, though a concerted SN2-like mechanism has also been proposed.[8]

Caption: Proposed mechanism for base-mediated sulfonamide formation.

The reaction generates hydrochloric acid (HCl) as a byproduct. The removal of this acid is critical, as its accumulation can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is almost always required to act as an HCl scavenger.[5][9]

Key Parameters for Reaction Optimization

The success of the coupling reaction hinges on the judicious selection of four key parameters: the amine, the base, the solvent, and the temperature.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Amine | Primary (R-NH₂): Generally more nucleophilic and reactive. Secondary (R₂NH): Less reactive due to steric hindrance. Aromatic Amines (Anilines): Less nucleophilic than aliphatic amines due to delocalization of the nitrogen lone pair into the aromatic ring.[5][10] | The nucleophilicity of the amine is the primary driver of reaction rate. For poorly nucleophilic amines, such as anilines with electron-withdrawing groups, more forcing conditions (e.g., heating) may be necessary.[5] For primary amines, care must be taken to avoid disulfonylation, where a second molecule of sulfonyl chloride reacts with the sulfonamide N-H. Using a 1:1 stoichiometry and controlled addition of the sulfonyl chloride typically prevents this.[6] |

| Base | Tertiary Amines (Et₃N, DIPEA): Soluble in organic solvents, easy to handle. Pyridine: Can act as both a base and a nucleophilic catalyst. Inorganic Bases (K₂CO₃, NaHCO₃): Heterogeneous, easy to remove by filtration, can prevent side reactions.[9][10] | The choice of base is critical. While pyridine is effective, it can sometimes lead to the formation of chlorinated byproducts where the hydrochloride salt acts as a nucleophile.[11] Triethylamine (Et₃N) is a workhorse non-nucleophilic base.[12] Inorganic bases are an excellent choice for preventing bis-sulfonated byproducts and simplifying work-up.[9] At least one equivalent of base is required to neutralize the generated HCl. An excess (e.g., 1.5-2.0 equivalents) is often used to drive the reaction to completion.[2] |

| Solvent | Aprotic Solvents (DCM, THF, Acetonitrile, Dioxane): Most common choices as they do not react with the sulfonyl chloride.[8][9] "Green" Solvents (Water, Deep Eutectic Solvents - DESs): Sustainable alternatives are being explored.[6][9] | Dichloromethane (DCM) is often the solvent of choice due to its excellent solvating properties for a wide range of substrates and its low boiling point, which facilitates removal. Anhydrous conditions are crucial, as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing yield.[11][13] |

| Temperature | 0 °C to Room Temperature (RT): Standard for most aliphatic amines. Elevated Temperatures (e.g., 40-70 °C): Often required for less reactive substrates like anilines or sterically hindered amines.[5][14] | The initial addition of the sulfonyl chloride is often performed at 0 °C to control the initial exotherm of the reaction. The reaction is then typically allowed to warm to room temperature and stirred until completion, which can range from a few hours to overnight.[2] Reaction progress should always be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC). |

Detailed Experimental Protocols

Safety First: 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is a corrosive solid and is moisture-sensitive.[15] All manipulations should be performed in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All glassware should be oven- or flame-dried before use.

Protocol 1: Standard Coupling with Triethylamine in Dichloromethane

This protocol is a robust, general-purpose method suitable for a wide range of primary and secondary aliphatic amines.

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the amine). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) to the solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any residual acid), and brine.[2]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Alternative Coupling with Potassium Carbonate in Acetonitrile

This method is advantageous for reactions where an organic base might be problematic and simplifies the removal of the base and its salt.

-

Reaction Setup: To a dry, round-bottom flask, add the amine (1.0 eq), finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

-

Solvent Addition: Add anhydrous acetonitrile (~0.2 M concentration).

-

Sulfonyl Chloride Addition: Add 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride (1.1 eq) to the suspension in one portion.

-

Reaction: Stir the mixture vigorously at room temperature (or heat to 40-60 °C for less reactive amines) for 6-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The resulting crude material can be purified by dissolving it in a suitable solvent (e.g., ethyl acetate), washing with water and brine, drying, and concentrating. Further purification can be achieved by column chromatography or recrystallization.

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Standard workflow for sulfonamide synthesis and purification.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Non-nucleophilic amine (protonated).3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride under anhydrous conditions.[11]2. Ensure at least 1 equivalent of base is present before adding the sulfonyl chloride.3. Increase equivalents of base to 1.5-2.0. |

| Multiple Spots on TLC; Difficult Purification | 1. Disulfonylation of primary amine.2. Unreacted starting materials.3. Hydrolysis of sulfonyl chloride to sulfonic acid. | 1. Add sulfonyl chloride slowly at 0 °C. Ensure stoichiometry is no more than 1.1 eq.2. Increase reaction time or gently heat the reaction.[5]3. Ensure all reagents and solvents are anhydrous. |

| Formation of a Polar Byproduct | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (ArSO₃H). | This is often due to adventitious water. Re-dry all glassware and use freshly opened or distilled anhydrous solvents. The sulfonic acid can be removed during the basic wash (e.g., NaHCO₃) in the work-up. |

References

- King, J. F., & Lee, T. W. S. (1971). Preparation of sulfonamides from N-silylamines. Journal of the American Chemical Society, 93(14), 3333-3337.

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University Website. [Link]

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Organic Chemistry Portal Website. [Link]

-

Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication Website. [Link]

-

Uniba.it. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.it Website. [Link]

-

RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing Website. [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate Website. [Link]

-

ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide. ResearchGate Website. [Link]

-

ijarsct. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct Website. [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry Website. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate Website. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal Website. [Link]

-

Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Reddit. [Link]

-

Expertsmind.com. (n.d.). Sulfonylation, Reactions of Amines. Expertsmind.com. [Link]

-

PMC. (n.d.). Deaminative cross-coupling of amines by boryl radical β-scission. PMC Website. [Link]

-

Dana Bioscience. (n.d.). 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride 100mg. Dana Bioscience Website. [Link]

-

Reddit. (2025). Amide coupling. Reddit. [Link]

-

ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. ResearchGate Website. [Link]

-

ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate Website. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. jsynthchem.com [jsynthchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. fluorochem.co.uk [fluorochem.co.uk]

Using 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride as a building block in medicinal chemistry

Application Note: 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Abstract

This guide outlines the strategic application of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride (BCM-SO2Cl) in medicinal chemistry. Distinguished by its tetrasubstituted arene core, this building block offers three orthogonal points of reactivity: a sulfonyl chloride for amide coupling, an aryl bromide for chemoselective palladium-catalyzed cross-coupling, and an aryl chloride for late-stage diversification. This note details optimized protocols for sulfonamide synthesis, sequential cross-coupling strategies, and provides a case study relevant to 5-HT6 receptor antagonist design.

Introduction: The "Multimodal" Advantage

In modern drug discovery, "flat" aromatic systems are often disfavored in favor of vectors that allow precise 3D-exploration of a binding pocket. BCM-SO2Cl serves as a high-density functionalization hub. Its utility is defined by Chemoselective Orthogonality :

-

Sulfonyl Chloride (

): The most reactive electrophile, susceptible to nucleophilic attack by amines (primary/secondary) to form stable sulfonamides. -

Aryl Bromide (

): Positioned para to the methoxy group (an electron-donating group, EDG) and ortho to the sulfonyl group. The EDG activation renders this position highly reactive towards oxidative addition by Palladium(0), facilitating Suzuki, Buchwald-Hartwig, or Sonogashira couplings. -

Aryl Chloride (

): The least reactive handle under standard cross-coupling conditions, serving as a robust "place-holder" that survives initial transformations, allowing for late-stage modification or serving as a lipophilic halogen to improve metabolic stability.

Reactivity Profile & Strategic Planning

The successful utilization of BCM-SO2Cl requires adherence to a strict reactivity hierarchy to prevent polymerization or side-reactions.

Reactivity Hierarchy (Order of Operations)

-

Sulfonylation:

-

Constraint: Must be performed first. The sulfonyl chloride is moisture-sensitive and unstable to the basic/heated conditions of cross-coupling.

-

-

Bromide Coupling:

-

Chloride Displacement:

-

Condition: Requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos/RuPhos) or harsh

conditions.

-

Experimental Protocols

Protocol A: General Sulfonamide Synthesis

Objective: Installation of the primary pharmacophore while preserving the aryl halides.

Reagents:

-

BCM-SO2Cl (1.0 equiv)[4]

-

Amine (

) (1.1 equiv) -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the amine and TEA in anhydrous DCM (0.2 M concentration). Cool to

under nitrogen atmosphere. -

Addition: Dissolve BCM-SO2Cl in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: The dropwise addition controls the exotherm and prevents the formation of bis-sulfonamides if primary amines are used.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride (often observed as the methyl ester if quenched with MeOH in LCMS) and formation of the product mass (

).

-

-

Workup: Dilute with DCM. Wash sequentially with

(to remove unreacted amine), saturated -

Purification: Flash column chromatography (typically Hexane/EtOAc gradient).[5]

Troubleshooting:

-

Hydrolysis:[6][7] If the sulfonyl chloride hydrolyzes to the sulfonic acid (broad peak in LCMS), ensure solvents are strictly anhydrous.

-

Low Reactivity:[8] For steric-hindered amines, add a catalytic amount of DMAP (

equiv) and heat to reflux (

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalization of the C2-Bromine without affecting the C4-Chlorine.

Reagents:

-

Sulfonamide Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Degassing: Combine the sulfonamide, boronic acid, and base in a microwave vial or sealed tube. Add Dioxane. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add the Pd-catalyst quickly under an Argon stream. Seal the vessel.

-

Reaction: Heat to

for 4–12 hours.-

Why this temp? Temperatures

may begin to activate the aryl chloride.

-

-

Workup: Filter through a pad of Celite. Dilute with EtOAc and wash with water.

-

Purification: Silica gel chromatography.

Data Interpretation:

-

Selectivity Check: Analyze the

. The loss of the specific aromatic signal coupled to the Br (often a doublet or singlet depending on the exact substitution) and the retention of the signal adjacent to the Cl confirms regioselectivity.

Case Study: Design of 5-HT6 Receptor Antagonists

Context: The 5-HT6 receptor is a target for cognitive enhancement in Alzheimer's disease. Antagonists often feature a bis-aryl sulfonamide core with a basic amine (piperazine).

Application of BCM-SO2Cl: Researchers can replicate the core architecture of antagonists like SB-271046 using BCM-SO2Cl as a superior, pre-functionalized scaffold.

Synthetic Route:

-

Step 1: React BCM-SO2Cl with N-methylpiperazine (or a protected variant).

-

Result: Formation of the piperazinyl-sulfonamide.

-

-

Step 2: Suzuki coupling with 3-thiophene boronic acid.

-

Result: Installation of the heteroaryl "head" group at the Br position.

-

-

Step 3 (Optional): The remaining Cl atom and Methoxy group allow for SAR tuning.

-

Modification: Demethylation (

) yields a phenol, increasing polarity. -

Modification: The Cl atom provides metabolic stability against CYP450 oxidation at that position.

-

Comparative Data:

| Feature | Traditional Route (e.g., SB-271046) | BCM-SO2Cl Route |

| Starting Material | Benzo[b]thiophene precursors | BCM-SO2Cl (Benzene core) |

| Step Count | 5-6 steps (Ring closure required) | 2-3 steps (Divergent synthesis) |

| Diversity Potential | Low (Scaffold fixed early) | High (Late-stage coupling) |

| Atom Economy | Moderate | High |

Handling & Stability

-

Storage: Store BCM-SO2Cl at

under inert gas (Argon/Nitrogen). Sulfonyl chlorides hydrolyze slowly in moist air to form corrosive HCl and the sulfonic acid. -

Safety:

-

Corrosive: Causes severe skin burns and eye damage. Wear full PPE (gloves, goggles, lab coat).

-

Lachrymator: May act as a lachrymator. Handle only in a functioning fume hood.

-

-

Quality Control: Before use, check purity via

in

References

-

Chemoselective Coupling of Bromo-Chloro Arenes

-

Sulfonyl Chloride Synthesis & Reactivity

-

BenchChem Technical Guides. "Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide."

-

-

5-HT6 Antagonist Chemistry

-

Bromidge, S. M., et al. "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 1999, 42(2), 202–205.[11]

-

-

Palladium Catalysis Selectivity

-

Ibsen, G. M., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates."[12] Chem. Eur. J., 2022. (Discusses general halide/pseudohalide selectivity trends). (Note: Generalized reference for Pd-selectivity principles).

-

Disclaimer: This document is for research and development purposes only. Users must conduct their own risk assessments and adhere to local safety regulations.

Sources

- 1. Buy 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride | 1443979-74-5 [smolecule.com]

- 2. 5-HT6 Receptor Antagonists [rndsystems.com]

- 3. prepchem.com [prepchem.com]

- 4. pure-synth.com [pure-synth.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

Application Notes & Protocols: A Detailed Guide to the Esterification of 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Introduction: The Significance of Aryl Sulfonate Esters

Aryl sulfonate esters are a cornerstone of modern organic synthesis, prized for their utility as excellent leaving groups in nucleophilic substitution reactions and their role as crucial intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The conversion of a hydroxyl group—a notoriously poor leaving group—into a sulfonate ester dramatically enhances its reactivity, enabling a wide array of subsequent chemical transformations.

This guide provides a comprehensive, in-depth protocol for the esterification of a specific, highly functionalized sulfonyl chloride: 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride. The presence of multiple halogen and electron-donating methoxy substituents on the aromatic ring presents unique considerations regarding reactivity and purification that demand a carefully optimized procedure. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles and expert insights required for successful and reproducible synthesis.

Reaction Mechanism: The Role of Base Catalysis

The esterification of a sulfonyl chloride with an alcohol proceeds via a nucleophilic substitution at the electrophilic sulfur center. The reaction is almost universally conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.

-

Nucleophilic Catalyst (in the case of pyridine): Pyridine is more nucleophilic than the alcohol and can attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[1] This intermediate is a superior sulfonylating agent, which is then readily attacked by the alcohol to furnish the desired sulfonate ester and regenerate the pyridine catalyst.[1]

This dual role makes the choice of base a critical parameter in the reaction design.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Typical Equiv. | Notes |

| 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride | C₇H₅BrCl₂O₃S | 335.00 | 1.0 | Starting material. Can be sourced commercially or synthesized.[2] |

| Alcohol (generic) | R-OH | Variable | 1.0 - 1.2 | The nucleophile. Ensure it is anhydrous for best results. |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 2.0 - 3.0 | Acts as base and catalyst. Use anhydrous grade. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Solvent | Ensure anhydrous grade to prevent hydrolysis of the sulfonyl chloride. |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | Work-up | For quenching and removal of pyridine. |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | Work-up | To neutralize any remaining acid. |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | Work-up | To aid in phase separation and remove water. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | For drying the organic phase. |

| Silica Gel | SiO₂ | 60.08 | Chromatography | For purification (230-400 mesh). |

| TLC plates | - | - | - | Silica gel on aluminum or glass backing. |

Equipment

-

Round-bottom flasks and glassware

-

Magnetic stirrer and stir bars

-

Ice bath

-

Pressure-equalizing dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography setup

-

Thin-Layer Chromatography (TLC) chamber and UV lamp

Experimental Protocol: Step-by-Step Methodology

This protocol is a robust, general procedure that can be adapted for various primary and secondary alcohols.

Reaction Setup and Execution

-

Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

-

Reagent Dissolution: To the cooled flask, add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). The volume should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration with respect to the alcohol).

-

Base Addition: Add anhydrous pyridine (2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon addition of the sulfonyl chloride.

-

Sulfonyl Chloride Addition: Dissolve 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to a pressure-equalizing dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred, cooled reaction mixture over 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The consumption of the starting alcohol and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is generally complete within 2-12 hours.

Work-up and Purification

-

Quenching: Once the reaction is complete (as determined by TLC), cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. The formation of pyridinium hydrochloride salt as a precipitate may be observed.

-

Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and wash the organic layer sequentially with:

-

1 M HCl (2 x)

-

Saturated NaHCO₃ solution (1 x)

-

Brine (1 x)

-

Causality: The acid wash removes pyridine. The bicarbonate wash removes any residual acid. The brine wash helps to remove water and break any emulsions.[3]

-

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonate ester can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: High-level workflow for the esterification of an alcohol.

Safety and Handling Precautions

-

Sulfonyl Chlorides: 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It will react with water to release HCl gas.

-

Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The quenching of the reaction with acid is exothermic. Perform this step slowly and with cooling.

Troubleshooting and Expert Insights

-

Low Yield: If the yield is low, ensure all reagents and solvents were anhydrous. Water will hydrolyze the sulfonyl chloride starting material. Also, confirm the quality of the sulfonyl chloride, as it can degrade upon prolonged storage.

-

Incomplete Reaction: For sterically hindered alcohols, the reaction may be sluggish. The addition of a catalytic amount (0.05 - 0.1 eq) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[6]

-

Purification Difficulties: Sulfonate esters can sometimes co-elute with other aromatic byproducts. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient is often effective.

References

- Guillena, G., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.

- Proposed mechanism of sulfonylation with sulfonyl chlorides. (n.d.). ResearchGate.

- Lei, X., et al. (2015). Chromatography-free and Eco-friendly synthesis of aryl tosylates and mesylates. Synthesis, 47, 2578–2585.

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride 100mg. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. danabiosci.com [danabiosci.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. echemcom.com [echemcom.com]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Friedel-Crafts Sulfonylation using 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Executive Summary